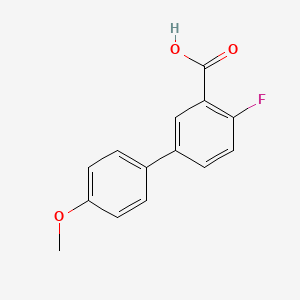

2-Fluoro-5-(4-methoxyphenyl)benzoic acid

Übersicht

Beschreibung

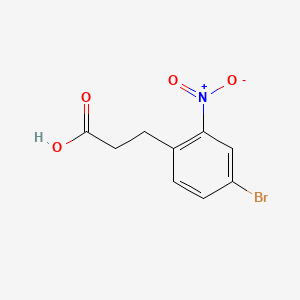

2-Fluoro-5-(4-methoxyphenyl)benzoic acid is a chemical compound with the molecular formula C14H11FO3 . It has a molecular weight of 246.24 .

Synthesis Analysis

The synthesis of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid involves various methods such as the Friedel-Crafts acylation reaction, the Suzuki-Miyaura coupling reaction, and the Buchwald-Hartwig amination reaction .Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid can be viewed using Java or Javascript .Wissenschaftliche Forschungsanwendungen

Pharmacology

In pharmacology, this compound is utilized in the synthesis of novel iminothiazole derivatives that act as cannabinoid receptor ligands . These ligands have potential therapeutic applications in treating disorders like pain, inflammation, and even neurodegenerative diseases.

Material Science

2-Fluoro-5-(4-methoxyphenyl)benzoic acid: is a valuable intermediate in material science. Its molecular structure allows for the creation of complex polymers and materials with specific electronic and photonic properties, which can be used in the development of new sensors and semiconductors .

Chemical Synthesis

This compound plays a crucial role in chemical synthesis, particularly in Friedel-Crafts alkylation, Suzuki-Miyaura cross-coupling reactions, and as a precursor for synthesizing molecular switches . These processes are fundamental in creating complex organic molecules for various applications.

Agricultural Research

While specific applications in agriculture are not directly mentioned, the chemical properties of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid suggest its potential use in developing novel pesticides or herbicides. Its benzoic acid moiety could be functionalized to target specific enzymes or receptors in pests .

Biotechnology

In biotechnology, this compound’s derivatives could be used in protein engineering and as building blocks for bioconjugation. The fluoro and methoxy groups offer sites for further chemical modifications, enabling the design of biomolecules with enhanced properties .

Environmental Studies

The environmental impact of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid and its derivatives can be studied to understand their biodegradability and potential effects on ecosystems. This is crucial for assessing the safety of releasing such compounds into the environment .

Safety and Hazards

2-Fluoro-5-(4-methoxyphenyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Wirkmechanismus

Pharmacokinetics (ADME Properties)

- Information on absorption is not available for this compound . The volume of distribution is not reported . Details about metabolic pathways are lacking. No specific data on excretion. The compound’s physicochemical properties may influence its bioavailability.

Eigenschaften

IUPAC Name |

2-fluoro-5-(4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYYQOALFPOLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681154 | |

| Record name | 4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1183866-69-4 | |

| Record name | 4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1440828.png)